molecular formula C21H18N6O4S B12378944 Tph1-IN-1

Tph1-IN-1

Cat. No.: B12378944
M. Wt: 450.5 g/mol
InChI Key: SPHUWCRZHWIWIO-UHFFFAOYSA-N
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Description

Tph1-IN-1 is a selective inhibitor of tryptophan hydroxylase 1 (TPH1), an enzyme that catalyzes the rate-limiting step in the biosynthesis of serotonin. This compound has garnered significant interest due to its potential therapeutic applications in modulating serotonin levels, which are implicated in various physiological and pathological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tph1-IN-1 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance selectivity and potency. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The process may also include purification steps such as crystallization, chromatography, and recrystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tph1-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Tph1-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of TPH1 in serotonin biosynthesis and its inhibition.

    Biology: Employed in research to understand the physiological and pathological roles of serotonin in various tissues.

    Medicine: Investigated for its potential therapeutic applications in treating conditions related to serotonin dysregulation, such as depression, anxiety, and irritable bowel syndrome.

    Industry: Utilized in the development of new pharmaceuticals targeting serotonin-related pathways.

Mechanism of Action

Tph1-IN-1 exerts its effects by selectively binding to the active site of TPH1, thereby inhibiting its catalytic activity. This inhibition reduces the conversion of tryptophan to 5-hydroxytryptophan, the precursor to serotonin. The molecular targets and pathways involved include the serotonin biosynthesis pathway and various serotonin receptors that mediate its physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: A proton pump inhibitor that also inhibits TPH1 and TPH2 with lower potency.

    Phenylalanine Derivatives: Various phenylalanine-based inhibitors that target TPH1 with different binding affinities and selectivities.

Uniqueness

Tph1-IN-1 is unique in its high selectivity and potency for TPH1 compared to other inhibitors. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound’s ability to modulate peripheral serotonin levels without affecting central serotonin synthesis makes it a valuable tool for studying and treating peripheral serotonin-related conditions.

Properties

Molecular Formula

C21H18N6O4S

Molecular Weight

450.5 g/mol

IUPAC Name

3-ethyl-7-[2-(4-hydroxyphenyl)-2-oxoethyl]-8-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C21H18N6O4S/c1-2-26-18-17(19(30)24-20(26)31)27(11-15(29)12-3-5-14(28)6-4-12)16(23-18)9-13-10-25-7-8-32-21(25)22-13/h3-8,10,28H,2,9,11H2,1H3,(H,24,30,31)

InChI Key

SPHUWCRZHWIWIO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=O)NC1=O)N(C(=N2)CC3=CN4C=CSC4=N3)CC(=O)C5=CC=C(C=C5)O

Origin of Product

United States

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